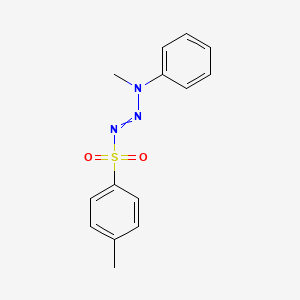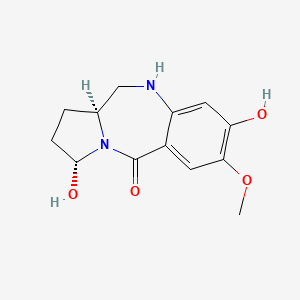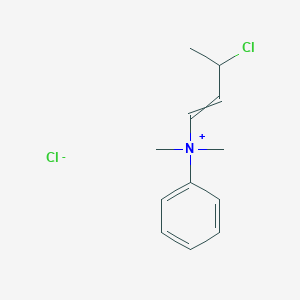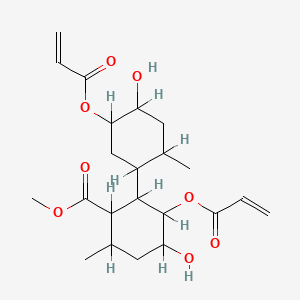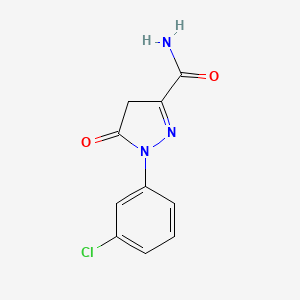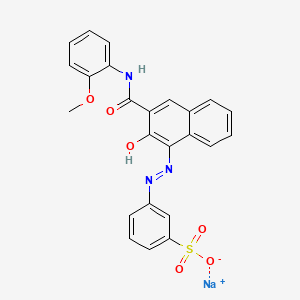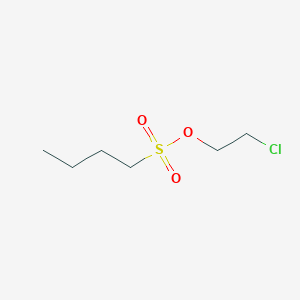
2-Chloroethyl butane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl butane-1-sulfonate is an organic compound that belongs to the class of alkylating agents. These compounds are known for their ability to transfer alkyl groups to other molecules, a property that makes them useful in various chemical reactions and applications. The compound is characterized by the presence of a chloroethyl group attached to a butane-1-sulfonate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloroethyl butane-1-sulfonate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of butane-1-sulfonyl chloride with 2-chloroethanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethyl butane-1-sulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized products.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an alkylated amine, while oxidation can produce sulfonic acids.
Aplicaciones Científicas De Investigación
2-Chloroethyl butane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in studies involving alkylation of biomolecules, which can help in understanding cellular processes and mechanisms.
Medicine: As an alkylating agent, it has potential applications in the development of anticancer drugs. Alkylating agents are known to interfere with DNA replication, making them useful in cancer treatment.
Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 2-Chloroethyl butane-1-sulfonate involves the transfer of the chloroethyl group to nucleophilic sites on target molecules. This alkylation process can lead to the formation of covalent bonds with DNA, proteins, and other biomolecules. The resulting modifications can disrupt normal cellular functions, leading to cell death or other biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloroethyl methyl sulfone
- 2-Chloroethyl ethyl sulfone
- 2-Chloroethyl phenyl sulfone
Uniqueness
Compared to similar compounds, 2-Chloroethyl butane-1-sulfonate has a unique combination of properties that make it particularly useful in certain applications. Its specific structure allows for efficient alkylation reactions, and its relatively low molecular weight makes it easier to handle and use in various chemical processes.
Propiedades
Número CAS |
65840-67-7 |
|---|---|
Fórmula molecular |
C6H13ClO3S |
Peso molecular |
200.68 g/mol |
Nombre IUPAC |
2-chloroethyl butane-1-sulfonate |
InChI |
InChI=1S/C6H13ClO3S/c1-2-3-6-11(8,9)10-5-4-7/h2-6H2,1H3 |
Clave InChI |
FCYIDMZKFDGODI-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


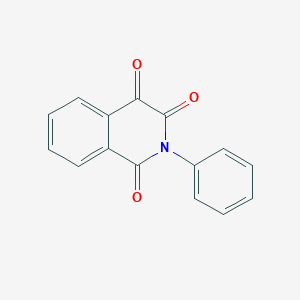

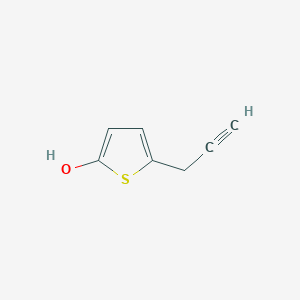
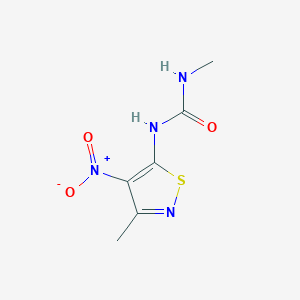

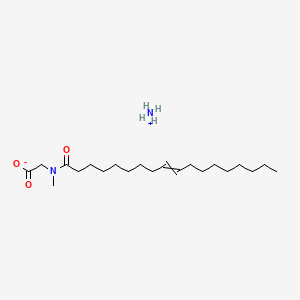
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide](/img/structure/B14475058.png)
